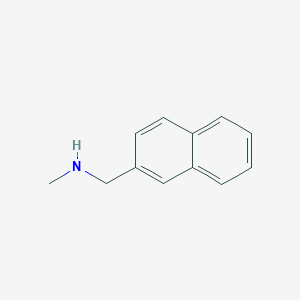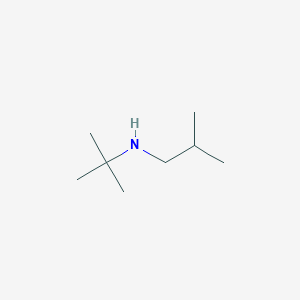
N-methyl-1-(naphthalen-2-yl)methanamine
Übersicht
Beschreibung
“N-methyl-1-(naphthalen-2-yl)methanamine” is a chemical compound with the molecular formula C12H13N . It is also known by other names such as N-methyl-N-(2-naphthylmethyl)amine and Methyl (naphthalen-2-ylmethyl)amine .
Molecular Structure Analysis
The molecular weight of “this compound” is 171.24 g/mol . The IUPAC name is N-methyl-1-naphthalen-2-ylmethanamine . The InChI and Canonical SMILES are also provided for further structural analysis .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s known that this compound may have neurotoxic and cardiotoxic effects .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 171.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . It also has a rotatable bond count of 2 .Wissenschaftliche Forschungsanwendungen
Bone Disorders Treatment
A compound related to N-methyl-1-(naphthalen-2-yl)methanamine, identified as (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, has shown potential in treating bone disorders. It targets the Wnt beta-catenin cellular messaging system and has demonstrated a dose-dependent increase in trabecular bone formation in animal models (Pelletier et al., 2009).
Anticonvulsant Properties
Compounds structurally similar to this compound have been synthesized and studied for their anticonvulsant activities. These compounds showed promising results in various models, suggesting potential applications in the treatment of seizure disorders (Rajak et al., 2010).
Metal Ion Complexation and Antibacterial Activity
Research involving compounds related to this compound has explored their ability to form complexes with metal ions and their antibacterial properties. Such studies have implications in the development of new antibacterial agents and metal ion sensors (Al-Hakimi et al., 2020).
Antidepressant Synthesis
A compound closely related to this compound, specifically for the synthesis of the antidepressant sertraline, demonstrates the potential application of such compounds in pharmaceutical synthesis (Vukics et al., 2002).
Chemosensors for Transition Metal Ions
Research on derivatives of this compound indicates their potential as chemosensors for transition metal ions. This application is crucial in environmental monitoring and industrial processes (Gosavi-Mirkute et al., 2017).
Corrosion Inhibition
This compound and its derivatives have been studied for their effectiveness in inhibiting corrosion, particularly in metal surfaces. This property is vital in industrial applications to enhance the longevity and performance of metal-based structures (Hanoon et al., 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
N-methyl-1-(naphthalen-2-yl)methanamine, also known as Methamnetamine, primarily targets the neurotransmitters in the brain. It acts as a releasing agent of serotonin, norepinephrine, and dopamine . These neurotransmitters play crucial roles in mood regulation, alertness, and motor control.
Mode of Action
The compound interacts with its targets by increasing the release of these neurotransmitters in the brain. It has EC50 values of 13 nM, 34 nM, and 10 nM for serotonin, norepinephrine, and dopamine, respectively . This means it has a potent effect on these neurotransmitters, leading to increased levels in the synaptic cleft, which can result in heightened mood, increased alertness, and enhanced motor control.
Biochemical Pathways
It is known that the compound’s action on serotonin, norepinephrine, and dopamine can affect various pathways in the brain, including those involved in mood regulation, alertness, and motor control .
Pharmacokinetics
Like many similar compounds, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on neurotransmitter levels. By increasing the release of serotonin, norepinephrine, and dopamine, it can lead to changes in mood, alertness, and motor control .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and how effectively it interacts with its targets . .
Eigenschaften
IUPAC Name |
N-methyl-1-naphthalen-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-13-9-10-6-7-11-4-2-3-5-12(11)8-10/h2-8,13H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNISTUBYRMYDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337338 | |
| Record name | N-Methyl-1-(naphthalen-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76532-33-7 | |
| Record name | N-Methyl-1-(naphthalen-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl[(naphthalen-2-yl)methyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{2-[5-(2,4-Dichlorophenyl)-2-furyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B1363061.png)












